N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline
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Overview
Description
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline is an organic compound with the molecular formula C16H27N3O. This compound is characterized by the presence of a morpholine ring, a dimethylamino group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring and the dimethylamino group play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminobenzaldehyde: Similar in structure but lacks the morpholine ring.
N,N-dimethyl-4-aminopyridine: Contains a pyridine ring instead of an aniline moiety.
N,N-dimethyl-4-aminobenzylamine: Similar but with a different alkyl chain length.
Uniqueness
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-morpholin-4-ylpropylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18(2)16-6-4-15(5-7-16)14-17-8-3-9-19-10-12-20-13-11-19/h4-7,17H,3,8-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGSFTLYWCBCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388065 |
Source
|
Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-94-5 |
Source
|
Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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